molecular formula C21H23N3O2S B3613556 N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 83591-68-8

N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B3613556
CAS No.: 83591-68-8
M. Wt: 381.5 g/mol
InChI Key: JZTQIZKVTJXPMY-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 83591-68-8) is a sophisticated quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a quinazolinone core structure, a privileged scaffold in pharmacology, which is substituted at position 3 with a 4-methylphenyl group and linked via a sulfanyl bridge to an N,N-diethylacetamide functional group . With a molecular formula of C₂₁H₂₃N₃O₂S and a molecular weight of 381.5 g/mol, it represents a key intermediate and lead compound for developing novel therapeutic agents . Quinazolinone derivatives like this one are extensively investigated for their diverse and potent pharmacological activities. Preliminary and analogous studies highlight its potential value in oncology research, particularly in the development of anticancer agents, as well as in infectious disease studies for its antimicrobial properties . The mechanism of action for this class of compounds typically involves targeted interaction with specific enzymes and receptors, potentially leading to the inhibition or modulation of their biological activity . The specific structural features of this molecule, including its 4-methylphenyl substituent and the diethylacetamide side chain, are strategically designed to optimize its binding affinity to molecular targets and influence its overall pharmacokinetic profile . This product is provided as a high-quality reference standard for use in chemical biology, hit-to-lead optimization campaigns, and pharmacological profiling. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-diethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-23(5-2)19(25)14-27-21-22-18-9-7-6-8-17(18)20(26)24(21)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTQIZKVTJXPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83591-68-8
Record name N,N-DIETHYL-2-((3-(4-METHYL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound’s analogs differ primarily in:

Aromatic substituents on the quinazolinone core (e.g., chloro, bromo, ethoxy).

Acetamide substituents (e.g., diethyl, methylphenyl).

Additional functional groups (e.g., morpholine, benzodioxole).

Comparative Data Table

Compound Name Substituent on Phenyl Acetamide Group Additional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-methylphenyl N,N-diethyl None C₂₁H₂₃N₃O₂S ~413.5 High lipophilicity (predicted)
2-{[3-(4-Chlorophenyl)-...]sulfanyl}-N,N-diethylacetamide 4-chlorophenyl N,N-diethyl None C₂₀H₂₀ClN₃O₂S 413.91 Enhanced electrophilicity
2-{[3-(4-Ethoxyphenyl)-...]sulfanyl}-N,N-diethylacetamide 4-ethoxyphenyl N,N-diethyl None C₂₂H₂₅N₃O₃S 435.52 Increased solubility (ethoxy group)
N-(2,4-Difluorophenyl)-2-{[3-(2-methylpropyl)-...]sulfanyl}acetamide 2,4-difluorophenyl N-(2,4-difluorophenyl) 2-methylpropyl C₂₂H₂₀F₂N₃O₂S 403.45 Improved metabolic stability (F atoms)
2-{[3-(4-Bromophenyl)-...]sulfanyl}-N-(3-methylphenyl)acetamide 4-bromophenyl N-(3-methylphenyl) None C₂₁H₂₀BrN₃O₂S 466.37 Distinct receptor interactions
2-{[3-(Benzodioxolylmethyl)-...]sulfanyl}-N,N-diethylacetamide Benzodioxole N,N-diethyl Morpholine C₂₆H₃₀N₄O₅S 534.61 Enhanced bioavailability
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-...]sulfanyl}acetamide 4-methylphenyl N-(4-acetamidophenyl) None C₂₅H₂₂N₄O₃S 458.54 Dual acetamide functionality

Impact of Substituents on Properties and Activity

Aromatic Substituents
  • Electron-Donating Groups (CH₃, OCH₂CH₃) : Improve solubility and metabolic stability. Ethoxy groups may enhance water solubility compared to methyl .
  • Halogenated Phenyl (F, Br) : Fluorine improves metabolic stability and bioavailability; bromine increases steric bulk, affecting binding pocket interactions .
Acetamide Modifications
  • N-Aryl Substitutions (e.g., 3-methylphenyl, 4-acetamidophenyl) : Introduce hydrogen-bonding or π-π stacking interactions, influencing target specificity .
Additional Functional Groups
  • Morpholine : Enhances solubility and bioavailability via hydrogen bonding with biological targets .
  • Benzodioxole : May confer antioxidant properties or modulate cytochrome P450 interactions .

Target Compound (Predicted)

  • Anticancer Activity: Quinazolinones inhibit tyrosine kinases (e.g., EGFR). The 4-methylphenyl group may optimize hydrophobic interactions in kinase domains.
  • Antimicrobial Potential: Sulfanyl linkages disrupt microbial membrane integrity .

Key Findings from Analogs

  • : Difluorophenyl analogs exhibit 2–3× higher bioactivity than non-halogenated derivatives in anti-inflammatory assays .
  • : Morpholine-containing derivatives show 40% higher oral bioavailability in rodent models due to improved solubility .
  • : Dual acetamide moieties enhance DNA intercalation in cancer cell lines, though with reduced blood-brain barrier penetration .

Biological Activity

N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound that belongs to the class of quinazolinone derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O2S. The compound features a quinazolinone core with a sulfanyl group and an acetamide moiety, which may contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC21H23N3O2S
SMILESCCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C
InChIInChI=1S/C21H23N3O2S/c1-4-...

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. A study by Khalil et al. highlighted that hybrid derivatives incorporating quinazolinone structures possess notable anticancer activity, suggesting that our compound may share similar properties .

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains. The presence of the sulfanyl group in our compound may enhance its interaction with microbial targets, potentially leading to antimicrobial effects.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various quinazolinone derivatives found that compounds with similar structural features induced apoptosis in cancer cells through the activation of caspases .
  • Enzyme Inhibition : Research on sulfonamide derivatives indicated that certain compounds effectively inhibited AChE and α-glucosidase activities, suggesting a mechanism for therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the quinazolinone core. Key steps include sulfanyl group introduction via nucleophilic substitution and acetamide coupling using carbodiimide-based activation. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
  • Catalysts : Bases like potassium carbonate or triethylamine to facilitate deprotonation and reaction efficiency .
  • Temperature control : Maintain 60–80°C during coupling reactions to avoid decomposition .
    • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and absence of byproducts .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
    • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point and crystallinity .

Q. What role do specific functional groups (e.g., sulfanyl, acetamide) play in its reactivity?

  • Sulfanyl group : Acts as a nucleophile in substitution reactions and contributes to hydrogen bonding with biological targets .
  • Acetamide moiety : Enhances solubility in polar solvents and stabilizes interactions via amide hydrogen bonding .
  • 4-Methylphenyl substituent : Influences steric and electronic effects on the quinazolinone ring, modulating reactivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reaction pathways in biological or chemical systems?

  • Kinetic studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict transition states and intermediates .
  • Isotopic labeling : Use 34^{34}S-labeled sulfanyl groups to track substitution mechanisms .

Q. How should researchers address contradictions between experimental data and computational predictions?

  • Case example : Discrepancies in reaction yields may arise from unaccounted solvent effects in simulations.

  • Resolution : Validate computational models with experimental parameters (e.g., solvent dielectric constant, explicit solvation) .
    • Statistical analysis : Apply multivariate regression to identify outliers in spectroscopic or chromatographic data .

Q. What experimental designs are suitable for assessing its biological activity and structure-activity relationships (SAR)?

  • In vitro assays :

  • Enzyme inhibition (e.g., kinase assays) to identify target engagement .
  • Cytotoxicity screening (MTT assay) in cancer cell lines .
    • SAR strategies : Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring) and compare IC50_{50} values .
    • Molecular docking : Simulate binding modes with protein targets (e.g., PARP-1) to guide SAR .

Q. What strategies are effective for synthesizing derivatives with enhanced solubility or bioavailability?

  • Derivatization approaches :

  • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the acetamide side chain .
  • Prodrug synthesis: Esterification of the acetamide to improve membrane permeability .
    • Formulation testing : Use micellar encapsulation or cyclodextrin complexes to enhance aqueous solubility .

Q. How can researchers resolve challenges in scaling up synthesis while maintaining yield and purity?

  • Process optimization :

  • Transition from batch to flow chemistry for improved heat/mass transfer .
  • Automated purification systems (e.g., flash chromatography) for consistent product quality .
    • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

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